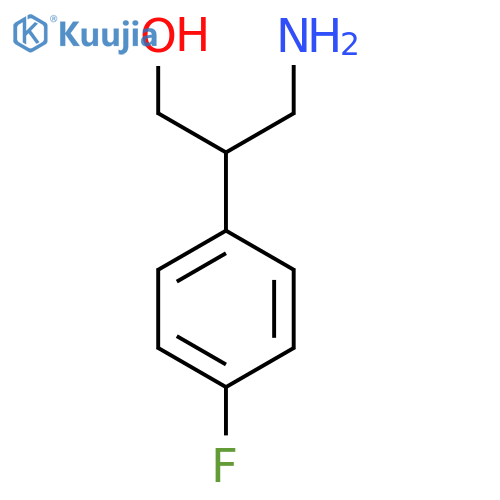

Cas no 1280777-27-6 (3-amino-2-(4-fluorophenyl)propan-1-ol)

1280777-27-6 structure

商品名:3-amino-2-(4-fluorophenyl)propan-1-ol

CAS番号:1280777-27-6

MF:C9H12FNO

メガワット:169.196085929871

MDL:MFCD21880454

CID:5178209

PubChem ID:75251630

3-amino-2-(4-fluorophenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-2-(4-fluorophenyl)propan-1-ol

- 3-Amino-2-(4-fluoro-phenyl)-propan-1-ol

- CID 75251630

- Benzeneethanol, β-(aminomethyl)-4-fluoro-

-

- MDL: MFCD21880454

- インチ: 1S/C9H12FNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2

- InChIKey: GCXZDTJUOWYBTG-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)C(CO)CN

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 124

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 46.2

じっけんとくせい

- 密度みつど: 1.167±0.06 g/cm3(Predicted)

- ふってん: 293.8±25.0 °C(Predicted)

- 酸性度係数(pKa): 14.58±0.10(Predicted)

3-amino-2-(4-fluorophenyl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-249121-0.25g |

3-amino-2-(4-fluorophenyl)propan-1-ol |

1280777-27-6 | 95% | 0.25g |

$683.0 | 2024-06-19 | |

| Enamine | EN300-249121-1.0g |

3-amino-2-(4-fluorophenyl)propan-1-ol |

1280777-27-6 | 95% | 1.0g |

$743.0 | 2024-06-19 | |

| Enamine | EN300-249121-5.0g |

3-amino-2-(4-fluorophenyl)propan-1-ol |

1280777-27-6 | 95% | 5.0g |

$2152.0 | 2024-06-19 | |

| Enamine | EN300-249121-10.0g |

3-amino-2-(4-fluorophenyl)propan-1-ol |

1280777-27-6 | 95% | 10.0g |

$3191.0 | 2024-06-19 | |

| Enamine | EN300-249121-0.05g |

3-amino-2-(4-fluorophenyl)propan-1-ol |

1280777-27-6 | 95% | 0.05g |

$624.0 | 2024-06-19 | |

| Enamine | EN300-249121-10g |

3-amino-2-(4-fluorophenyl)propan-1-ol |

1280777-27-6 | 10g |

$3191.0 | 2023-09-15 | ||

| Enamine | EN300-249121-1g |

3-amino-2-(4-fluorophenyl)propan-1-ol |

1280777-27-6 | 1g |

$743.0 | 2023-09-15 | ||

| Enamine | EN300-249121-2.5g |

3-amino-2-(4-fluorophenyl)propan-1-ol |

1280777-27-6 | 95% | 2.5g |

$1454.0 | 2024-06-19 | |

| Enamine | EN300-249121-0.1g |

3-amino-2-(4-fluorophenyl)propan-1-ol |

1280777-27-6 | 95% | 0.1g |

$653.0 | 2024-06-19 | |

| Enamine | EN300-249121-0.5g |

3-amino-2-(4-fluorophenyl)propan-1-ol |

1280777-27-6 | 95% | 0.5g |

$713.0 | 2024-06-19 |

3-amino-2-(4-fluorophenyl)propan-1-ol 関連文献

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

1280777-27-6 (3-amino-2-(4-fluorophenyl)propan-1-ol) 関連製品

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 55290-64-7(Dimethipin)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬